p-Toluenesulfonic anhydride
Overview
Description
p-Toluenesulfonic anhydride is a derivative of toluenesulfonic acid, which is widely used in organic synthesis due to its strong acid properties. It is often employed as a catalyst, a reagent, or a scavenger in various chemical reactions.
Synthesis Analysis
The synthesis of p-toluenesulfonic anhydride-related compounds can be achieved through different methods. For instance, the use of polymer-supported p-toluenesulfonic acid has been documented as an effective and eco-friendly isocyanide scavenger, which simplifies workup and purification processes in organic transformations . Another study describes a p-toluenesulfonic acid-mediated "on-water" protocol for synthesizing thiadiazolo[2,3-b]quinazolinones, showcasing the acid's role in facilitating multicomponent reactions under mild conditions .
Molecular Structure Analysis
Quantum chemical studies have been conducted on p-toluenesulfonic acid and its anion, providing insights into the molecular structure and stability of these species. The research includes full geometry optimizations and harmonic vibrational analyses, which help in understanding the molecular interactions and the interpretation of vibrational spectra .
Chemical Reactions Analysis
p-Toluenesulfonic anhydride and its derivatives participate in a variety of chemical reactions. For example, sodium p-toluenesulfinate reacts with acyl chlorides to form different products, including p-toluenesulfinyl chloride and sodium p-toluenesulfonate . The acid-catalyzed synthesis of tetracyclic 1,2-dihydroquinolines represents another application, demonstrating the catalyst's versatility and regioselectivity . Additionally, p-toluenesulfonic acid has been used to catalyze a three-component Ugi-type reaction for the synthesis of α-amino amides and amidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-toluenesulfonic anhydride derivatives are crucial for their application in various chemical processes. For instance, the degradation of bisphenol A diglycidyl ether networks by p-toluenesulfonic-acetic anhydride has been studied, revealing the cleavage of carbon-oxygen ether bonds, benzene-carbon bonds, and ester bonds under optimized conditions . The reactivity of toluenesulfinic acid with trimethylacetyl chloride to form a mixed anhydride has also been explored, leading to the preparation of sulfinate esters and allylic sulfones .
Scientific Research Applications
Organic Synthesis
- Reactions with Acyl Chlorides : p-Toluenesulfonic anhydride reacts with acetyl chloride to form various compounds like acetic anhydride, p-toluenesulfinyl chloride, and thiolsulfonate. This study suggests a mixed anhydride of sulfinic acid and carboxylic acid as an intermediate (Kobayashi, 1966).
Chemistry of Cyclodextrins
- Synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin : p-Toluenesulfonic anhydride is used in the synthesis of mono-6-deoxy-6-(O-p-toluenesulfonyl)-β-cyclodextrin, offering a high yield. This illustrates its role in modifying cyclodextrins (Zhong, Byun, Bittman, 1998).
Polymer Chemistry
- Degradation of Epoxy Networks : p-Toluenesulfonic-acetic anhydride effectively degrades bisphenol A diglycidyl ether/methyl tetrahydrophthalic anhydride networks. It is significant for understanding the chemical degradation of such polymers (Lei et al., 2016).
Catalysis
- Catalyst for Synthesis of Piperidines : p-Toluenesulfonic acid monohydrate is used as a catalyst in the synthesis of highly functionalized piperidines, highlighting its catalytic capabilities (Sajadikhah et al., 2012).
Electrochemistry
- Polyaniline Films on Mild Steel : p-Toluenesulfonic acid is used in electrosynthesis of polyaniline films on mild steel, indicating its potential in corrosion protection and material science (Camalet et al., 1998).
Safety And Hazards
properties
IUPAC Name |
(4-methylphenyl)sulfonyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S2/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVFSPNIEOYOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194160 | |
Record name | Toluene-p-sulphonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluenesulfonic anhydride | |
CAS RN |
4124-41-8 | |
Record name | p-Toluenesulfonic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4124-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toluene-p-sulphonic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene-p-sulphonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-p-sulphonic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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